Bienvenue dans la boutique en ligne BenchChem!

AV-105

GMP radiosynthesis radiochemical yield PET tracer manufacturing

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir (CAS 1205550-99-7), commonly designated AV-105, is an N-Boc-protected tosylate precursor specifically engineered for the radiosynthesis of [18F]florbetapir (Amyvid). This compound belongs to the styrylpyridine class of radiopharmaceutical precursors and serves as the critical intermediate in the production of PET imaging agents targeting β-amyloid plaques in Alzheimer's disease diagnostics.

Molecular Formula C32H40N2O8S
Molecular Weight 612.7 g/mol
CAS No. 1205550-99-7
Cat. No. B605694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-105
CAS1205550-99-7
SynonymsAV-105;  AV 105;  AV105.
Molecular FormulaC32H40N2O8S
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+
InChIKeyMDBUGPWBKWJULZ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir (CAS 1205550-99-7): Verified Tosylate Precursor for [18F]Florbetapir Radiosynthesis


Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir (CAS 1205550-99-7), commonly designated AV-105, is an N-Boc-protected tosylate precursor specifically engineered for the radiosynthesis of [18F]florbetapir (Amyvid) [1]. This compound belongs to the styrylpyridine class of radiopharmaceutical precursors and serves as the critical intermediate in the production of PET imaging agents targeting β-amyloid plaques in Alzheimer's disease diagnostics [1]. The compound features a p-toluenesulfonyloxy (tosylate) leaving group and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, enabling clean nucleophilic substitution with [18F]fluoride under GMP-compliant automated conditions [2].

Why Generic Florbetapir Precursors Cannot Simply Replace Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir (AV-105)


Procurement of alternative florbetapir precursors—such as mesylate-, bromo-, iodo-, or nitro-substituted analogs—without rigorous validation risks compromised radiochemical yield, elevated impurity profiles, and regulatory non-compliance [1]. The tosylate leaving group in AV-105 is specifically selected for superior chromatographic separability from the [18F]-labeled product, a critical factor in meeting GMP radiopharmaceutical specifications [1][2]. Furthermore, the N-Boc protection prevents undesired side reactions during [18F]fluorination and ensures clean deprotection to the active imaging agent [2]. Substituting with an unverified precursor may introduce nitrosamine impurities or polymorphic inconsistencies that directly impact batch-to-batch reproducibility and clinical utility [3]. The quantitative evidence below establishes exactly where AV-105 delivers verifiable differentiation relative to closest alternatives.

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir (AV-105): Quantitative Differentiation Evidence for Procurement Decision-Making


GMP-Compliant Radiosynthesis Yield and Radiochemical Purity: AV-105 Tosylate vs. Mesylate Precursor Class

Under GMP-compliant automated synthesis using a tosylate precursor (AV-105), [18F]AV-45 (florbetapir) was produced with an overall radiochemical yield of 25.4±7.7% and a final radiochemical purity of 95.3±2.2% (n=19 independent production runs) [1]. In contrast, the use of a mesylate leaving group in analogous styrylpyridine radiosyntheses typically results in significantly lower yields due to incomplete displacement and challenging purification of the mesylate byproduct [2]. The tosylate leaving group generates a more easily separable byproduct, enabling higher and more consistent radiochemical purity essential for clinical PET imaging [2].

GMP radiosynthesis radiochemical yield PET tracer manufacturing leaving group comparison

Optimized Radiosynthesis Efficiency: AV-105 Tosylate vs. Standard Conditions

Optimization of AV-105-based [18F]AV-45 synthesis achieved a radiochemical purity (RCP) exceeding 98% and an uncorrected synthesis efficiency of 31.0±2.8% when using 2 mg AV-105, 1 mL DMSO, and a reaction temperature of 130°C [1]. This represents an approximate 5.6% absolute improvement in efficiency compared to the baseline GMP method (25.4±7.7%) and a >98% RCP threshold that meets the most stringent radiopharmaceutical quality criteria [2]. The optimized conditions are readily transferable to All-in-One radiochemical synthesis modules used in clinical PET centers [1].

radiosynthesis optimization PET tracer yield AV-105 dosage Alzheimer's imaging

Nitrosamine Impurity Control: AV-105 Tosylate Specification vs. Non-Controlled Precursors

A proprietary process for AV-105 tosylate synthesis yields a precursor that is demonstrably free of undesirable nitrosamine impurities, specifically the N-Nitroso compound of Formula XI [1]. Nitrosamine drug substance-related impurities (NDSRI) are a critical regulatory concern for radiopharmaceutical precursors due to their genotoxic potential [1]. In contrast, commercially available mesylate or unprotected amine precursors for florbetapir synthesis are not routinely specified for nitrosamine content and may require additional purification steps to meet ICH M7(R1) guidelines [2].

nitrosamine impurities NDSRI radiopharmaceutical quality regulatory compliance

Polymorphic Control: AV-105 Crystalline Form A vs. Amorphous Material

A novel crystalline polymorph of AV-105 (Form A) has been characterized by X-ray powder diffraction (XRPD) using CuKα radiation, exhibiting characteristic peaks at 2-theta angles of 13.3°, 19.4°, and 20.7° [1]. This crystalline form provides superior physicochemical stability and batch-to-batch consistency compared to amorphous AV-105, which is prone to hygroscopicity and degradation under ambient storage [1]. Differential scanning calorimetry (DSC) confirms a distinct melting endotherm for Form A, enabling rapid identity verification in QC release testing [1].

polymorphism solid-state stability X-ray powder diffraction GMP manufacturing

Pre-Formulated Solubility Specification: AV-105 in DMSO vs. Neat Solid Handling

AV-105 is supplied with a validated solubility specification of 62.5 mg/mL in DMSO (ultrasonic dissolution required), equivalent to a 102.00 mM stock solution . This pre-defined solubility eliminates the need for end-user solvent screening and ensures reproducible precursor concentration for automated radiosynthesis modules [1]. In contrast, alternative florbetapir precursors (e.g., bromo or iodo derivatives) often exhibit lower solubility in DMSO or require heating, introducing variability in [18F]fluorination kinetics and reducing overall yield reproducibility [1].

solubility DMSO stock solution automated synthesis reagent preparation

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir (AV-105): Validated Application Scenarios Based on Quantitative Differentiation Evidence


GMP-Compliant Clinical PET Radiopharmacy Production of [18F]Florbetapir

AV-105 is the preferred precursor for GMP manufacturing of [18F]florbetapir (Amyvid) due to its demonstrated yield of 25.4±7.7% and radiochemical purity of 95.3±2.2% under fully automated conditions [1]. The tosylate leaving group ensures clean separation of the labeled product from the precursor, a prerequisite for meeting USP <823> radiopharmaceutical quality standards. Procurement of AV-105 from suppliers providing Certificates of Analysis with nitrosamine-free specification and polymorphic identity (Form A) minimizes regulatory risk and batch release failures [2].

Optimized High-Efficiency Radiosynthesis for Academic and Translational PET Research

Research laboratories seeking maximal [18F]florbetapir yield for preclinical imaging studies should utilize AV-105 under the optimized conditions of 2 mg precursor, 1 mL DMSO, and 130°C, which achieves an uncorrected synthesis efficiency of 31.0±2.8% and RCP >98% [1]. The pre-validated DMSO solubility of 62.5 mg/mL (102 mM) streamlines reagent preparation and ensures reproducible concentration for kinetic studies [2]. This efficiency gain reduces per-scan precursor cost by approximately 18% relative to standard GMP methods.

Regulatory Filing and ANDA Submission for Generic Florbetapir F 18 Injection

For generic drug developers filing Abbreviated New Drug Applications (ANDAs) for florbetapir F 18 injection, AV-105 offers a clear regulatory advantage: the nitrosamine-free specification and well-characterized crystalline polymorph (Form A) provide a robust Quality by Design (QbD) foundation [1][2]. The established XRPD fingerprint (peaks at 13.3°, 19.4°, 20.7° 2-theta) enables straightforward identity and purity testing for Drug Master File (DMF) submissions, reducing the analytical burden compared to poorly characterized alternative precursors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AV-105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.